2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a hydrazino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the following steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
[ \text{2,6-Dichlorobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{2-(2,6-Dichlorobenzylidene)hydrazine} ]
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Acylation Reaction: : The hydrazone intermediate is then reacted with 2,3-dichlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.
[ \text{2-(2,6-Dichlorobenzylidene)hydrazine} + \text{2,3-Dichlorophenyl Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino and carbonyl groups are key functional moieties that enable it to form covalent or non-covalent interactions with biological macromolecules, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide lies in its specific arrangement of chlorine atoms and the hydrazino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9Cl4N3O2 |
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Molecular Weight |
405.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H9Cl4N3O2/c16-9-3-1-4-10(17)8(9)7-20-22-15(24)14(23)21-12-6-2-5-11(18)13(12)19/h1-7H,(H,21,23)(H,22,24)/b20-7+ |
InChI Key |
YRTXBDXYTPAKMN-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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